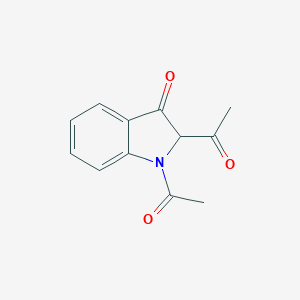
1,2-dimethyl-1H-indole-3-carbothialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dimethyl-1H-indole-3-carbothialdehyde is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The unique structure of this compound, which includes a thioformyl group attached to the indole ring, makes it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,2-dimethylindole with anhydrous sodium hydrosulfide or hydrogen sulfide in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . This reaction yields the desired thioformyl derivative.
Industrial Production Methods: While specific industrial production methods for 1,2-dimethyl-1H-indole-3-carbothialdehyde are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-dimethyl-1H-indole-3-carbothialdehyde undergoes various chemical reactions, including:
Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioformyl group to a thiol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Applications De Recherche Scientifique
1,2-dimethyl-1H-indole-3-carbothialdehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism by which 1,2-dimethyl-1H-indole-3-carbothialdehyde exerts its effects is primarily through its interaction with metal ions. The sulfur atom in the thioformyl group coordinates with metal ions, forming stable complexes . These interactions can influence various biochemical pathways and molecular targets, making it a valuable compound for studying metal-ligand interactions.
Comparaison Avec Des Composés Similaires
3-Thioformylindole: Lacks the methyl groups at the 1 and 2 positions.
1,2-Dimethylindole: Lacks the thioformyl group.
3-Formyl-1,2-dimethylindole: Contains a formyl group instead of a thioformyl group.
Uniqueness: 1,2-dimethyl-1H-indole-3-carbothialdehyde is unique due to the presence of both the thioformyl group and the methyl groups at the 1 and 2 positions. This combination enhances its reactivity and ability to form stable complexes with metal ions, distinguishing it from other indole derivatives .
Propriétés
Formule moléculaire |
C11H11NS |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
1,2-dimethylindole-3-carbothialdehyde |
InChI |
InChI=1S/C11H11NS/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3 |
Clé InChI |
AJAWJUUCBQDBEQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=S |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)

![2-[(3-methylbenzoyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B214945.png)



![5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B214956.png)
![N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B214957.png)
![3-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B214959.png)
![2-methoxy-3-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B214960.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 2-methoxybenzoate](/img/structure/B214961.png)

![5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B214964.png)
